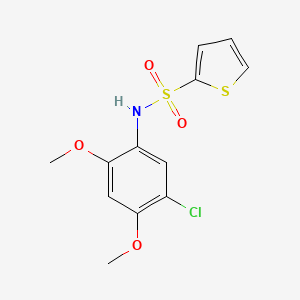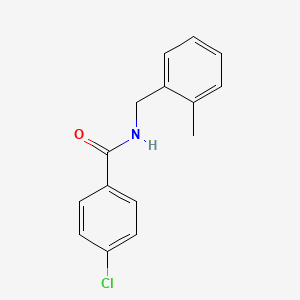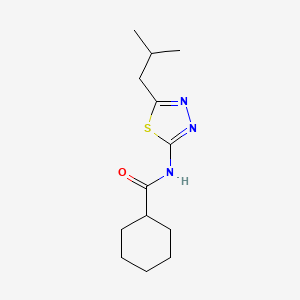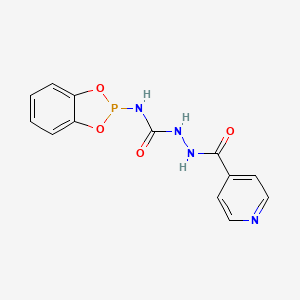
N-benzyl-3-(2-chlorophenyl)-N-ethylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-(2-chlorophenyl)-N-ethylacrylamide is a chemical compound that belongs to the class of acrylamides. It is a white crystalline solid that is used in various scientific research applications. This compound has gained significant attention in the scientific community due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of N-benzyl-3-(2-chlorophenyl)-N-ethylacrylamide is not fully understood. However, it is believed to exert its biological activity by inhibiting specific enzymes and proteins involved in various cellular processes. It has been shown to inhibit the growth of cancer cells and bacteria by disrupting their cellular machinery.
Biochemical and Physiological Effects:
N-benzyl-3-(2-chlorophenyl)-N-ethylacrylamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria. Additionally, it has also been shown to possess anti-inflammatory properties and can reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-3-(2-chlorophenyl)-N-ethylacrylamide has several advantages for lab experiments. It is readily available, relatively inexpensive, and can be easily synthesized. Additionally, it possesses potent biological activity, making it an excellent candidate for drug discovery and development. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the use of N-benzyl-3-(2-chlorophenyl)-N-ethylacrylamide. One potential application is in the field of drug discovery and development. Its potent biological activity makes it an excellent candidate for the development of novel anticancer and antimicrobial agents. Additionally, its use in other fields such as materials science and catalysis is also being explored. Further studies are needed to fully understand its mechanism of action and potential applications.
In conclusion, N-benzyl-3-(2-chlorophenyl)-N-ethylacrylamide is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and mechanism of action.
Métodos De Síntesis
The synthesis of N-benzyl-3-(2-chlorophenyl)-N-ethylacrylamide is a multi-step process that involves the reaction of various chemicals. The most common method of synthesis involves the reaction of 2-chlorobenzaldehyde with ethyl acrylate in the presence of a base catalyst. The resulting intermediate is then reacted with benzylamine to yield the final product.
Aplicaciones Científicas De Investigación
N-benzyl-3-(2-chlorophenyl)-N-ethylacrylamide has been extensively used in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to possess potent anticancer and antimicrobial properties. Additionally, it has also been used as a building block for the synthesis of other biologically active compounds.
Propiedades
IUPAC Name |
(E)-N-benzyl-3-(2-chlorophenyl)-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c1-2-20(14-15-8-4-3-5-9-15)18(21)13-12-16-10-6-7-11-17(16)19/h3-13H,2,14H2,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEVXYBCEBNKPI-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-benzyl-3-(2-chlorophenyl)-N-ethylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5855017.png)




![4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B5855053.png)







